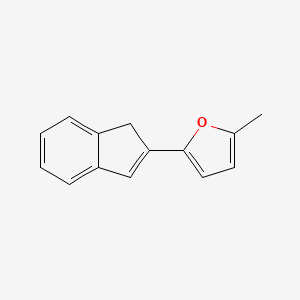
Furan, 2-(1H-inden-2-yl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-INDEN-2-YL)-5-METHYLFURAN: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a 1H-inden-2-yl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-INDEN-2-YL)-5-METHYLFURAN can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction . This reaction typically involves the coupling of a boronic acid derivative of 1H-inden-2-yl with a halogenated furan derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of 2-(1H-INDEN-2-YL)-5-METHYLFURAN may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-INDEN-2-YL)-5-METHYLFURAN undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the indenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
Oxidation: Furanones, furanoic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan and indenyl derivatives.
Aplicaciones Científicas De Investigación
2-(1H-INDEN-2-YL)-5-METHYLFURAN has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 2-(1H-INDEN-2-YL)-5-METHYLFURAN depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene, 2,3-dihydro-1,1-dimethyl-: Similar in structure but lacks the furan ring.
1H-Inden-1-one, 2,3-dihydro-: Contains a carbonyl group instead of the furan ring.
5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione: Contains a pyrimidine ring and different functional groups.
Uniqueness
2-(1H-INDEN-2-YL)-5-METHYLFURAN is unique due to the presence of both the furan and indenyl groups in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
291773-42-7 |
|---|---|
Fórmula molecular |
C14H12O |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-(1H-inden-2-yl)-5-methylfuran |
InChI |
InChI=1S/C14H12O/c1-10-6-7-14(15-10)13-8-11-4-2-3-5-12(11)9-13/h2-8H,9H2,1H3 |
Clave InChI |
UMIYMKGARCYKEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=CC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




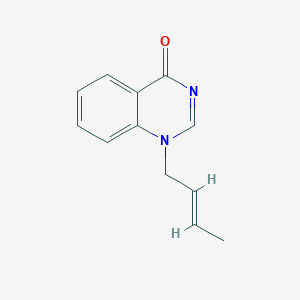
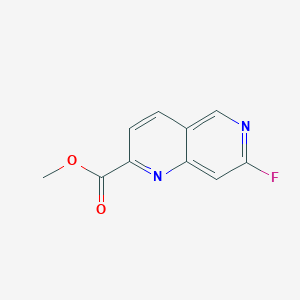
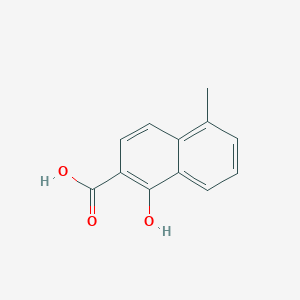

![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)
![8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B15069613.png)
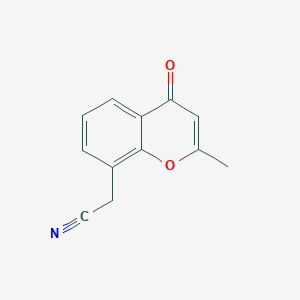

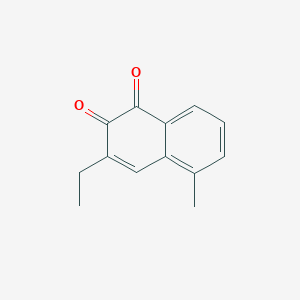

![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
![4H-Benzo[a]quinolizin-4-one](/img/structure/B15069655.png)
